molecular formula C15H16 B156960 Methane, di-o-tolyl- CAS No. 1634-74-8

Methane, di-o-tolyl-

Cat. No. B156960
CAS RN: 1634-74-8
M. Wt: 196.29 g/mol
InChI Key: ZZFUVPDOJGQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane, di-o-tolyl- is not explicitly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the broader category of substituted methanes. For instance, the study of methanediol in the first paper suggests an interest in the stability and reactivity of methane derivatives under various conditions, which could be relevant to understanding the behavior of di-o-tolyl methane .

Synthesis Analysis

The synthesis of methane derivatives is detailed in the third paper, where a synthetic route to poly(silyl)methanes is described. This process involves a three-step synthesis starting with chloro(phenyl)silane and di- or trihalomethanes reacting with magnesium in tetrahydrofuran. The resulting bis- and tris(phenylsilyl)methane can then be converted into bis- and tris(bromosilyl)methane, and finally into the target compounds CH2(SiH3)2 and CH(SiH3)3 through bromide/hydride substitution using lithium aluminum hydride with a phase-transfer catalyst . Although this synthesis is for silyl-substituted methanes, similar methodologies could potentially be applied to the synthesis of di-o-tolyl methane.

Molecular Structure Analysis

The molecular structure of methane derivatives is also discussed in the third paper, where the crystal and molecular structure of CH(SiH2Ph)3 is determined by single-crystal X-ray diffraction. The molecule was found to adopt a conformation with crystallographic C3 symmetry, which is relevant when considering the structure of other molecules with substituents at a tetrahedral center . This information is crucial for understanding how the substitution pattern affects the overall geometry and symmetry of methane derivatives, including di-o-tolyl methane.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions of methane derivatives by investigating the unimolecular decomposition of methanediol. It was found that methanediol is thermodynamically stable at temperatures below 100 K and has a significant gas phase kinetic stability at typical laboratory and hot core temperatures . This suggests that methane derivatives, depending on their substituents, may exhibit stability under a range of conditions, which is important for their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methane derivatives are not directly addressed in the provided papers. However, the stability of methanediol at low temperatures and its kinetic stability at higher temperatures, as discussed in the first paper, indicate that the physical properties such as boiling point, melting point, and vapor pressure could be influenced by the molecular structure and the nature of the substituents . The second paper discusses a chromogenic-sensing molecule based on proton transfer, which implies that substituted methanes can have interesting electronic and optical properties, potentially including di-o-tolyl methane .

Scientific Research Applications

1. Catalytic Conversion for Chemicals and Fuels

Methane serves as a feedstock for the production of chemicals and a source of energy. It is used in applications like home heating and hydrogen generation for ammonia synthesis. Its potential in producing ethylene or liquid hydrocarbon fuels is notable. Strategies like stream reforming, oxidation to methanol, and conversion to aromatics are explored, although economical separation remains a challenge (Lunsford, 2000).

2. Electroreduction to Methane

The electroreduction of CO2 to methane is a crucial area, with systems using ultrathin MoTe2 layers and ionic liquid electrolytes showing efficiency and durability. This aids in designing electrocatalysts for CO2 reduction (Liu et al., 2018).

3. Solid Electrolyte Aided Methane Coupling

Solid electrolyte cells as oxygen pumps in electrode-catalyst surfaces have shown dramatic increases in oxygen consumption and overall reaction rates. This aids in nonoxidative methane coupling, offering insights into catalytic activity and conversion to C2 hydrocarbons (Chiang, Eng, & Stoukides, 1993).

4. Methane Activation Research

Research focuses on converting methane into more valuable chemicals, highlighting C-H bond activation challenges and future opportunities (Tang, Zhu, Wu, & Ma, 2014).

5. Methanotrophs in Biotechnological Applications

Methanotrophs, bacteria using methane as their carbon source, offer biotechnological applications like producing single-cell protein, biopolymers, and lipids. They are explored for generating value while utilizing methane, despite challenges due to its low solubility (Strong, Xie, & Clarke, 2015).

6. Methane Activation through Electrochemistry

Electrochemical studies on methane activation contribute to finding solutions for converting methane into upgraded products. Solid electrolyte cells are highlighted for their role in producing synthesis gas or C2 compounds (Stoukides, 1995).

7. Oxidative Methane Upgrading

Oxidative upgrading of methane is a challenging yet rewarding aspect within catalysis research. It has potential implications for revolutionizing the chemical value chain (Hammond, Conrad, & Hermans, 2012).

8. Methane Biocatalysis in Methanotrophic Bacteria

Methanotrophic bacteria present a biological platform for methane-based biocatalysis, facilitating methane assimilation coupled with efficient metabolic pathways (Kalyuzhnaya et al., 2013).

Safety And Hazards

While specific safety and hazards information for “Methane, di-o-tolyl-” is not available in the search results, it’s important to note that methane, in general, can be hazardous in high concentrations. Accidental release, leaks, or transportation incidents involving methane can pose significant risks .

properties

IUPAC Name

1-methyl-2-[(2-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFUVPDOJGQTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928153
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane, di-o-tolyl-

CAS RN

1335-47-3
Record name 1,1'-Methylenebis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
[Compound]
Name
o-benzyl-toluenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
o-methylbenzyl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Al silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Al silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methane, di-o-tolyl-
Reactant of Route 2
Reactant of Route 2
Methane, di-o-tolyl-
Reactant of Route 3
Reactant of Route 3
Methane, di-o-tolyl-
Reactant of Route 4
Reactant of Route 4
Methane, di-o-tolyl-
Reactant of Route 5
Reactant of Route 5
Methane, di-o-tolyl-
Reactant of Route 6
Reactant of Route 6
Methane, di-o-tolyl-

Citations

For This Compound
1
Citations
HC Harris, WH MacIntire, CL Comar, WM Shaw… - Science, 1951 - science.org
In conventional lysimeter studies on liming materials it has been necessary to attribute enhancement in calcium outgo as coming from the additive materials (1, 2, 3). Through the use of …
Number of citations: 10 www.science.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.